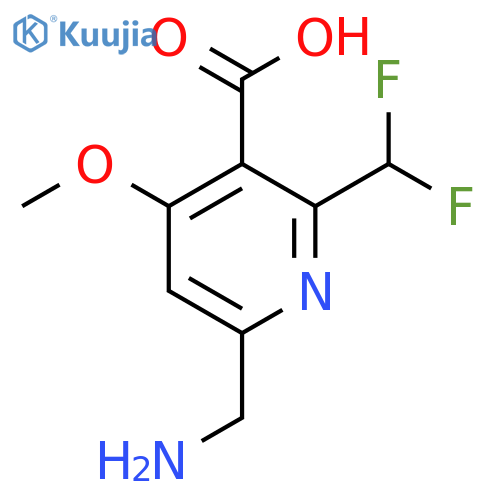Cas no 1361914-33-1 (6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid)

1361914-33-1 structure
商品名:6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
CAS番号:1361914-33-1
MF:C9H10F2N2O3
メガワット:232.184109210968
CID:4798344
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid
-
- インチ: 1S/C9H10F2N2O3/c1-16-5-2-4(3-12)13-7(8(10)11)6(5)9(14)15/h2,8H,3,12H2,1H3,(H,14,15)
- InChIKey: XZNMLRINQCZSHW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=C(C=C(CN)N=1)OC)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 85.4
- 疎水性パラメータ計算基準値(XlogP): -2.4
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022001325-1g |
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid |
1361914-33-1 | 97% | 1g |
$1,764.00 | 2022-03-01 | |
| Alichem | A022001325-500mg |
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid |
1361914-33-1 | 97% | 500mg |
$950.60 | 2022-03-01 |
6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1361914-33-1 (6-(Aminomethyl)-2-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2279938-29-1(Alkyne-SS-COOH)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
